3-碘吡啶-2-腈

描述

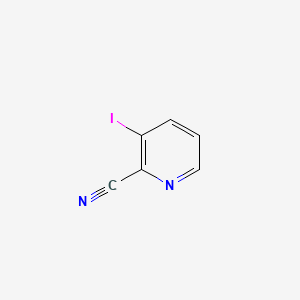

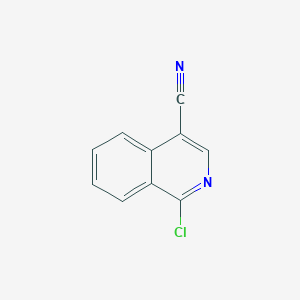

3-Iodopyridine-2-carbonitrile is a compound known for its applications in various chemical processes . It is characterized by its iodine and carbonitrile functional groups . It is used to prepare Grignard reagents which are widely used in organic synthesis . It also has wide applications in the pharmaceutical as well as chemical industries .

Synthesis Analysis

3-Iodopyridine-2-carbonitrile is used in coupling reactions . It is used to prepare Grignard reagents which are widely used in organic synthesis . An efficient and simple protocol for the synthesis of a new class of diversely functionalized novel indole and coumarin containing pyridine-3-carbonitrile derivatives has been described through one-pot four-component condensation reaction .Molecular Structure Analysis

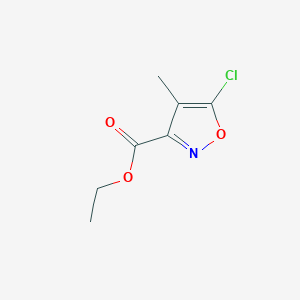

The molecular formula of 3-Iodopyridine-2-carbonitrile is C6H3IN2 . The molecular weight is 230.01 . Theoretical investigations of similar molecules have been optimized using DFT and HF methods . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

3-Iodopyridine-2-carbonitrile is used in coupling reactions . It is used to prepare Grignard reagents which are widely used in organic synthesis . An efficient and simple protocol for the synthesis of a new class of diversely functionalized novel indole and coumarin containing pyridine-3-carbonitrile derivatives has been described through one-pot four-component condensation reaction .Physical And Chemical Properties Analysis

3-Iodopyridine-2-carbonitrile has a melting point of 98-100℃ . It should be stored at a temperature of 2-8°C and protected from light as it is light sensitive .科学研究应用

-

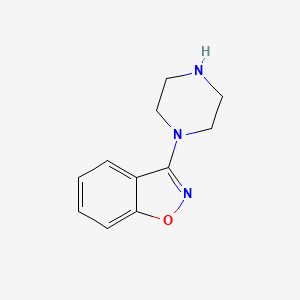

Pharmacological Potential and Synthetic Approaches of Imidazo [4,5-b]pyridine and Imidazo [4,5-c]pyridine Derivatives

- Application Summary : These compounds are known to play a crucial role in numerous disease conditions. They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

- Methods of Application : The synthesis of these compounds involves various catalysts .

- Results or Outcomes : The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

-

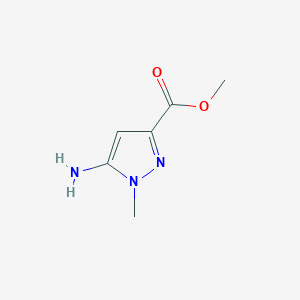

Synthesis of Indole and Coumarin Containing Pyridine-3-Carbonitrile Derivatives

- Application Summary : A new class of diversely functionalized novel indole and coumarin containing pyridine-3-carbonitrile derivatives has been synthesized .

- Methods of Application : The synthesis involves a one-pot four-component condensation reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium acetate in acetic acid conditions .

- Results or Outcomes : The new methodology offers several advantages such as short reaction time, easy experimental work-up, and good product yield .

-

Synthesis of Fluorinated Pyridines

- Application Summary : Fluoropyridines are synthesized due to their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

- Methods of Application : The synthesis of fluoropyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .

- Results or Outcomes : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. They present a special interest as potential imaging agents for various biological applications .

-

Pharmacological Potential of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives

- Application Summary : Some compounds of the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine core are substances with confirmed activity, and some are at various stages of clinical trials .

- Methods of Application : These compounds are synthesized using various methods .

- Results or Outcomes : Bamaluzole with the imidazo[4,5-c]pyridine system is a GABA A receptor agonist patented as an anticonvulsant .

-

Production of Human NAD±Dependent, 15-Hydroxyprostaglandin Dehydrogenase Inhibitors

- Application Summary : 2-Iodopyridine is a reagent that is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .

- Methods of Application : The production of these inhibitors involves the use of 2-iodopyridine as a reagent .

- Results or Outcomes : These inhibitors have potential applications in the treatment of various diseases .

-

Synthesis of Pyridine Alkaloids

- Application Summary : The synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D, is possible with the help of 3-iodopyridine .

- Methods of Application : The synthesis involves attaching a functional group containing iodine to the third carbon position of the pyridine ring .

- Results or Outcomes : These alkaloids have potential applications in various biological and pharmaceutical fields .

安全和危害

3-Iodopyridine-2-carbonitrile is classified as a hazard under the GHS06 category . It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

3-iodopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZGCCSFZCRVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479397 | |

| Record name | 3-Iodopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodopyridine-2-carbonitrile | |

CAS RN |

827616-52-4 | |

| Record name | 3-Iodopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B1590593.png)

![(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1590605.png)

![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)